C5-Bromo vs. C5-Chloro Cytotoxicity Potential in Pyrazolo[3,4-b]pyridin-6-one Anticancer Series
In the Guo et al. (2019) pyrazolo[3,4-b]pyridin-6-one anticancer series—the most direct SAR available for this scaffold—the optimized lead compound I2, which bears a halogenated N1-aryl substituent, exhibited IC50 values of 3.30 µM (MDA-MB-231), 5.04 µM (HeLa), 5.08 µM (MCF-7), 3.71 µM (HepG2), 2.99 µM (CNE2), and 5.72 µM (HCT116) [1]. While the specific 5-bromo-2-fluorophenyl derivative was not among the 61 tested analogs, the series demonstrates that halogen identity and position critically modulate antiproliferative activity across multiple cancer cell lines. The 5-bromo substitution on the target compound provides a heavier halogen and distinct electronic environment compared to the 5-chloro analog (CAS 1437453-65-0), which is expected to influence tubulin binding or kinase hinge-region interactions differently. Direct comparative IC50 data for the 5-bromo vs. 5-chloro pair in this specific N1-(2-fluorophenyl) substitution context are currently absent from the published literature.
| Evidence Dimension | In vitro antiproliferative activity against human tumor cell lines (representative in-class compound I2) |
|---|---|
| Target Compound Data | No direct IC50 data available for 5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
| Comparator Or Baseline | Class-level baseline: compound I2 (pyrazolo[3,4-b]pyridin-6-one analog) IC50 values: 3.30 µM (MDA-MB-231), 5.04 µM (HeLa), 5.08 µM (MCF-7), 3.71 µM (HepG2), 2.99 µM (CNE2), 5.72 µM (HCT116) [1]. 5-Chloro-1-(2-fluorophenyl) analog (CAS 1437453-65-0): no published IC50 data identified. |
| Quantified Difference | Not quantifiable for target compound. Class-level SAR indicates potent antiproliferative activity is achievable within this scaffold. |
| Conditions | MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT116 cell lines; compound I2 tested at unspecified concentrations; MTT assay format (Guo et al. 2019). |
Why This Matters
The Guo et al. series demonstrates that specific halogen/aryl combinations within this scaffold can achieve single-digit micromolar cytotoxicity, making the procurement of the exact 5-bromo-2-fluorophenyl variant essential for SAR continuity rather than assuming interchangeability with the 5-chloro analog.
- [1] Guo, Q.; Luo, Y.; Zhai, S.; Jiang, Z.; Zhao, C.; Xu, J.; Wang, L. Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Org. Biomol. Chem. 2019, 17, 6201–6214. View Source
